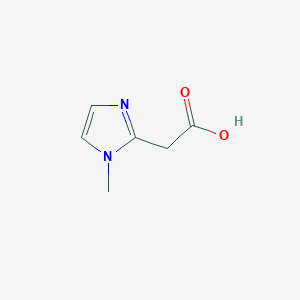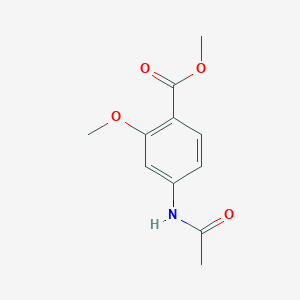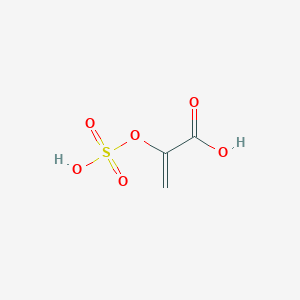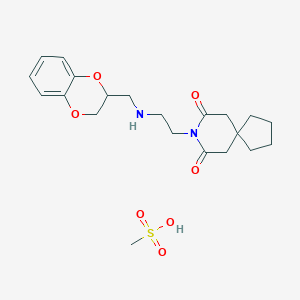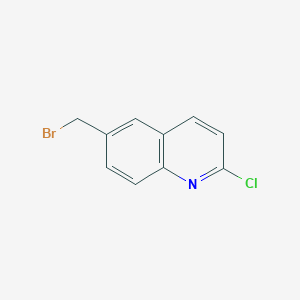
6-(Bromomethyl)-2-chloroquinoline
概要
説明
“6-(Bromomethyl)-2-chloroquinoline” is a quinoline derivative. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor . Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .
Synthesis Analysis
While specific synthesis methods for “6-(Bromomethyl)-2-chloroquinoline” are not available, similar compounds have been synthesized through various methods. For instance, a study on the synthesis of α-bromomethyl ketones involved an initial bromination of the alpha-positioned methyl group in the first step, followed by a simple hydrolysis to the hydroxyketone .
科学的研究の応用
Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one : This study focused on the preparation of 6-bromo-2-chloro-4-methylquinoline as a starting material for research on infectious diseases. It involved a synthesis process including the Knorr reaction and highlighted the importance of this compound in creating derivatives for potential therapeutic applications (Wlodarczyk et al., 2011).
Synthesis of Quinazolinone Derivatives : The compound 6-(bromomethyl)-2-methylquinazolin-4(3H)-one, related to 6-(Bromomethyl)-2-chloroquinoline, was synthesized as an important intermediate for treating colon and rectal cancers. The synthesis process involved cycling, ammoniation, and bromination, providing insights into the production of clinically significant compounds (He Zheng-you, 2010).
Synthesis of Anti-Cancer Drug Intermediates : The study synthesized Bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate in producing anti-cancer drugs that inhibit thymidylate synthase. This work underscores the role of 6-(Bromomethyl)-2-chloroquinoline derivatives in developing cancer therapeutics (Cao Sheng-li, 2004).
Synthesis of 2-Aryl-6-Methyl-5-Nitroquinoline Derivatives : This research aimed to create novel 2-aryl-5-nitroquinolines as potential prodrug systems for bioreductive activation, highlighting the versatility of 6-(Bromomethyl)-2-chloroquinoline in producing a range of biologically active compounds (Couch et al., 2008).
Development of Antimicrobial and Antimalarial Agents : A series of 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline derivatives were synthesized and tested for antimicrobial and antimalarial activities. This demonstrates the potential of 6-(Bromomethyl)-2-chloroquinoline in creating compounds with significant antimicrobial properties (Parthasaradhi et al., 2015).
Synthesis and Biological Evaluation of Quinoline Derivatives : Novel 2-chloroquinolin-3-yl ester derivatives were synthesized and evaluated for their antimicrobial activities and ABTS radical-scavenging activity. This study adds to the understanding of 6-(Bromomethyl)-2-chloroquinoline derivatives in various biological contexts (Tabassum et al., 2014).
Crystal Structure and Spectroscopic Studies : Research on 6-chloroquinolin-2(1H)-one, closely related to 6-(Bromomethyl)-2-chloroquinoline, provided insights into its crystal structure and spectral properties, which are crucial for designing drugs and other applications (Luo & Sun, 2014).
特性
IUPAC Name |
6-(bromomethyl)-2-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c11-6-7-1-3-9-8(5-7)2-4-10(12)13-9/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHAQQKHOFFPEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Cl)C=C1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460966 | |
| Record name | Quinoline, 6-(bromomethyl)-2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Bromomethyl)-2-chloroquinoline | |
CAS RN |
123637-77-4 | |
| Record name | Quinoline, 6-(bromomethyl)-2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


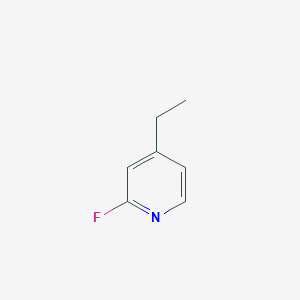
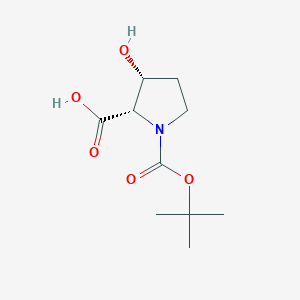
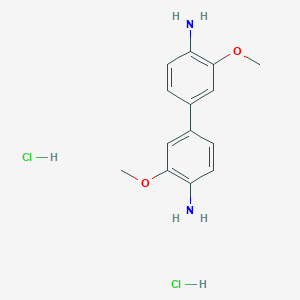
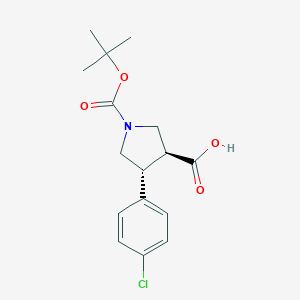
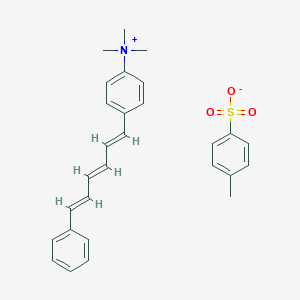
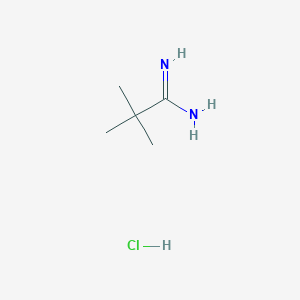
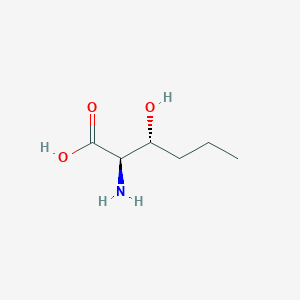
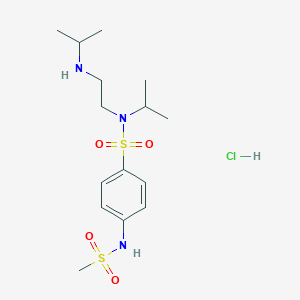
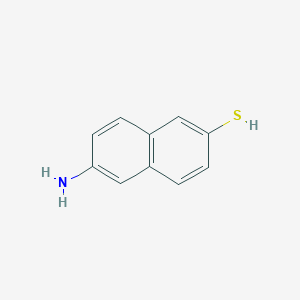
![5-[[5-(4-Fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B51604.png)
